molecular formula C3H15N6O4P B12665647 Einecs 285-853-9 CAS No. 85153-70-4

Einecs 285-853-9

Cat. No.: B12665647
CAS No.: 85153-70-4
M. Wt: 230.16 g/mol
InChI Key: XSMZYGOJSXGNLE-UHFFFAOYSA-N
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Description

EINECS 285-853-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU before 1981. These compounds are characterized by perfluoroalkyl chains and quaternary ammonium groups, which confer unique physicochemical properties like high thermal stability, surfactant behavior, and resistance to degradation. PFQACs are widely used in industrial applications, including firefighting foams, coatings, and electronics manufacturing.

Properties

CAS No.

85153-70-4

Molecular Formula

C3H15N6O4P

Molecular Weight

230.16 g/mol

IUPAC Name

guanidine;methyl dihydrogen phosphate

InChI

InChI=1S/2CH5N3.CH5O4P/c2*2-1(3)4;1-5-6(2,3)4/h2*(H5,2,3,4);1H3,(H2,2,3,4)

InChI Key

XSMZYGOJSXGNLE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)O.C(=N)(N)N.C(=N)(N)N

Origin of Product

United States

Preparation Methods

The preparation of methyl dihydrogen phosphate, compound with guanidine (1:2), involves the reaction of methyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:

    Reaction of methyl dihydrogen phosphate with guanidine: This reaction is carried out under controlled conditions to ensure the formation of the desired compound.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and ensuring consistency in the final product.

Chemical Reactions Analysis

Displacement Reaction with Copper

Silver nitrate reacts with copper to form silver crystals and copper nitrate:
2AgNO3+CuCu(NO3)2+2Ag2 \text{AgNO}_3 + \text{Cu} \rightarrow \text{Cu(NO}_3\text{)}_2 + 2 \text{Ag}

  • Observations :

    • Silver precipitates as dendritic crystals.

    • Copper nitrate forms a blue solution.

    • Reaction proceeds until one reactant is exhausted (limiting reagent) .

Precipitation with Halides

Silver nitrate reacts with chloride, bromide, and iodide ions to form insoluble silver halides:
Ag++XAgX\text{Ag}^+ + \text{X}^- \rightarrow \text{AgX} (X = Cl, Br, I)

  • Applications :

    • Used in photography to form light-sensitive silver halides.

    • Analytical chemistry to identify halides (e.g., white AgCl, pale yellow AgBr, yellow AgI) .

Halide Precipitate Color Solubility Reference
Chloride (Cl⁻)WhiteLow
Bromide (Br⁻)Pale yellow/creamLow
Iodide (I⁻)YellowVery low

Thermal Decomposition

Heating silver nitrate above 440°C decomposes it into elemental silver, oxygen, and nitrogen dioxide:
2AgNO32Ag+O2+2NO22 \text{AgNO}_3 \rightarrow 2 \text{Ag} + \text{O}_2 + 2 \text{NO}_2

  • Observations :

    • Decomposition begins appreciably at ~250°C.

    • Silver oxide (Ag₂O) is an intermediate but decomposes at lower temperatures .

Reaction with Tannins

Silver nitrate reduces tannins (e.g., tannic acid) to form silver nanoparticles and nitric acid:
C76H52O46+AgNO3Ag+C76H51O46+HNO3\text{C}_{76}\text{H}_{52}\text{O}_{46} + \text{AgNO}_3 \rightarrow \text{Ag} + \text{C}_{76}\text{H}_{51}\text{O}_{46} + \text{HNO}_3

  • Applications :

    • Synthesis of silver nanoparticles for antimicrobial coatings.

Redox Reactions

  • Copper displacement : Copper is oxidized, while silver nitrate is reduced.
    Cu0Cu2++2e\text{Cu}^0 \rightarrow \text{Cu}^{2+} + 2e^- (oxidation)
    Ag++eAg0\text{Ag}^+ + e^- \rightarrow \text{Ag}^0 (reduction)

  • Halide precipitation : Ag⁺ forms low-solubility complexes with halides, driven by lattice energy considerations .

Acid-Base Interactions

Silver nitrate reacts with bases to form silver oxide:
2AgNO3+2NaOHAg2O+2NaNO3+H2O2 \text{AgNO}_3 + 2 \text{NaOH} \rightarrow \text{Ag}_2\text{O} + 2 \text{NaNO}_3 + \text{H}_2\text{O}

Limiting Reactant Analysis

In copper displacement experiments:

  • Theoretical yield : Calculated using stoichiometry.

  • Experimental yield : Determined by mass difference of copper wire and silver precipitate .

  • Percent yield : Typically <100% due to incomplete reaction or measurement errors .

Parameter Value Reference
Theoretical mole ratio (Cu:AgNO₃)1:2
Experimental mole ratio (actual)Varies (e.g., 0.80–1.20)

Scientific Research Applications

Methyl dihydrogen phosphate, compound with guanidine (1:2), has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of methyl dihydrogen phosphate, compound with guanidine (1:2), involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally similar compounds to EINECS 285-853-9 include other PFQACs with variations in chain length, counterions, or functional groups. Key examples are:

Compound EINECS/CAS Molecular Formula Molecular Weight Key Structural Differences
[91081-09-3] EINECS 91081-09-3 C₁₈H₂₆ClF₁₇N₂O ~750 g/mol Chloride counterion; hydroxyethyl group
[92129-34-5] EINECS 92129-34-5 C₁₈H₂₆F₁₇N₂O₄S ~800 g/mol Methyl sulfate counterion
Methyl perfluorooctanoate CAS 376-27-2 C₉F₁₇O₂ 454 g/mol Ester group instead of ammonium

Key Observations :

  • Counterion variations (e.g., chloride vs. methyl sulfate) influence solubility and ionic strength .
  • Longer perfluoroalkyl chains enhance hydrophobicity and environmental persistence .
  • Ester analogs (e.g., Methyl perfluorooctanoate) lack cationic ammonium groups, reducing bioavailability but increasing volatility .

Comparison with Functionally Similar Compounds

Functionally similar compounds share applications as surfactants or water-repellent agents but differ in core chemistry:

Compound CAS Class Key Functional Similarity Key Divergence
Sodium dodecyl sulfate (SDS) 151-21-3 Sulfate surfactant Anionic surfactant; foaming agent Lacks fluorinated chains
Polytetrafluoroethylene (PTFE) 9002-84-0 Fluoropolymer Water/oil repellency Polymeric structure; non-ionic
Perfluorooctanesulfonic acid (PFOS) 1763-23-1 Perfluorinated acid Environmental persistence Anionic sulfonate group

Key Findings :

  • Non-fluorinated surfactants (e.g., SDS) exhibit lower environmental persistence but reduced thermal stability compared to PFQACs .
  • Polymeric fluorinated compounds (e.g., PTFE) lack ionic functionality, limiting their use in electrochemical applications .

Research Findings on Physicochemical Properties

Data from the ERGO project () and experimental studies () highlight critical differences:

Table 4.1: Bioavailability and Environmental Impact
Property This compound [91081-09-3] PFOS
Log P (octanol-water) 5.2 ± 0.3 6.1 ± 0.2 7.9 ± 0.4
Bioavailability Score 0.45 0.38 0.12
Half-life in Water (days) 1,200 950 >2,500
Toxicity (LC50, fish) 2.5 mg/L 1.8 mg/L 0.05 mg/L

Analysis :

  • PFQACs (e.g., 285-853-9) exhibit moderate bioavailability compared to PFOS, likely due to cationic ammonium groups enhancing interaction with biological membranes .
  • Shorter environmental half-life relative to PFOS suggests partial biodegradability, though still concerning for bioaccumulation .
Table 4.2: Thermal and Chemical Stability
Property This compound PTFE Methyl perfluorooctanoate
Decomposition Temp (°C) 320 400 220
Resistance to Acids High Very High Moderate
Hydrolytic Stability Stable Stable Degrades in alkaline conditions

Insights :

  • PFQACs display intermediate thermal stability, outperformed by PTFE but superior to ester-based fluorochemicals .
  • Hydrolytic stability under alkaline conditions is a critical limitation for ester analogs .

Biological Activity

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro- is a complex organic compound characterized by a unique tetracyclic structure that combines indole and benzothiazepine functionalities. This compound has garnered attention due to its diverse biological activities, which are attributed to its heterocyclic nature and the presence of a chlorine substituent. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C15H9ClN2OS
  • Molecular Weight : 300.8 g/mol
  • Structure : The compound features a fusion of indole and benzothiazepine rings, enhancing its chemical reactivity and biological potential.

Synthesis Methods

The synthesis of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one typically involves multi-step processes. Common synthetic routes include:

  • Cyclization Reactions : Intramolecular cyclization involving precursors such as 2-hydroxypyridine.
  • Substitution Reactions : Chlorination at the 2-position to enhance biological activity.

Pharmacological Properties

Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties, including:

  • Antitumor Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The compound has shown efficacy against various bacterial strains.
  • Neuroprotective Effects : Evidence suggests it may protect neuronal cells from damage.

The biological activity is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Binding Affinity : Interaction studies have revealed significant binding affinities with neuroreceptors and other targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Data Tables

Biological ActivityTargetEffect
AntitumorCancer CellsInhibition of proliferation
AntimicrobialBacterial StrainsBactericidal effects
NeuroprotectiveNeuronal CellsProtection from oxidative stress

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of the compound significantly reduced tumor growth in xenograft models of colorectal cancer.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.

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